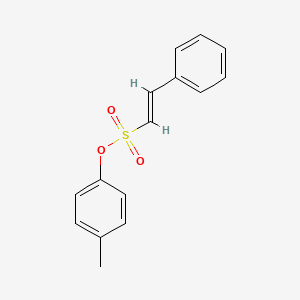

p-Tolyl 2-phenylethenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) (E)-2-phenylethenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-13-7-9-15(10-8-13)18-19(16,17)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLOQPZUCNQYHG-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for P Tolyl 2 Phenylethenesulfonate and Analogous Structures

Strategic Approaches to Sulfonate Ester Synthesis

The construction of the sulfonate ester linkage, especially when appended to an alkene, requires careful planning and execution. Chemists have developed a range of reliable methods and have become adept at designing complex reaction sequences to achieve target molecules with high purity and yield.

The synthesis of vinyl sulfonate esters is well-established, with several key methods forming the foundation of their preparation. A primary and widely used route involves the reaction of a sulfonyl chloride with an alcohol in the presence of a base, a method known as sulfonylation. organic-chemistry.org For vinyl sulfonates specifically, one common strategy is the sulfonylation of a ketone enolate. In this approach, a ketone is first treated with a base to form an enolate, which is then reacted with a sulfonyl chloride to yield the vinyl sulfonate. mdpi.com

Another effective method is the one-pot sulfonation-elimination reaction. This can be achieved by reacting an alcohol with 2-chloroethanesulfonyl chloride in the presence of a base like triethylamine. researchgate.net This process generates the vinyl sulfonate directly. Furthermore, visible-light-induced methods have emerged, such as the decarboxylative sulfonylation of cinnamic acids, which can proceed under mild conditions, often without the need for a photocatalyst or oxidant. organic-chemistry.orgacs.org

A general approach for synthesizing aryl sulfonates, which can be adapted, involves the reaction of phenols with sulfonyl chlorides. eurjchem.com For the specific target, p-Tolyl 2-phenylethenesulfonate, this would conceptually involve reacting p-cresol (B1678582) with 2-phenylethenesulfonyl chloride. The synthesis of the latter could be a key challenge, potentially starting from styrene (B11656).

| Synthetic Method | Reactants | Key Features | Reference |

| Sulfonylation of Enolates | Ketone, Base, Sulfonyl Chloride | Forms the vinyl sulfonate from a carbonyl precursor. | mdpi.com |

| One-Pot Sulfonation-Elimination | Alcohol, 2-Chloroethanesulfonyl Chloride, Base | Efficient one-pot procedure for vinyl sulfonates. | researchgate.net |

| Visible-Light Decarboxylative Sulfonylation | Cinnamic Acid, Aryl Sulfonate Phenol (B47542) Ester | Mild, green approach using visible light. | organic-chemistry.org |

| Sulfonylation of Phenols | Phenol, Sulfonyl Chloride | Standard method for aryl sulfonate esters. | eurjchem.com |

This table provides a summary of established synthetic routes for vinyl sulfonate esters.

The synthesis of a specific target molecule like this compound often requires a multi-step reaction sequence. The design of such a pathway involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. A multi-step synthesis allows for the construction of complex molecules that are not accessible through single-step reactions.

For example, a plausible multi-step pathway to this compound could be designed as follows:

Preparation of 2-phenylethenesulfonyl chloride: This key intermediate is not readily available. It could potentially be synthesized from styrene through a sequence involving sulfonation or from a precursor like 2-phenylethanesulfonyl chloride followed by an elimination reaction.

Sulfonylation: The prepared 2-phenylethenesulfonyl chloride would then be reacted with p-cresol in the presence of a suitable base (e.g., pyridine, triethylamine) in an inert solvent to form the final product, this compound.

Protecting groups may be necessary during such sequences to prevent unwanted side reactions with other functional groups in the molecule. Each step in the sequence must be carefully optimized to maximize the yield of the desired product and facilitate purification before proceeding to the next reaction. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. royalsocietypublishing.org These principles are highly relevant to the synthesis of sulfonate esters.

A key tenet of green chemistry is the use of safer solvents. royalsocietypublishing.org Traditional organic synthesis often employs volatile and toxic organic solvents like chlorinated hydrocarbons. For sulfonate ester synthesis, research is moving towards more benign alternatives. Water is an ideal green solvent, although the reactivity of sulfonyl chlorides with water can be a challenge. However, biphasic systems or the presence of a slight excess of a base can sometimes mitigate this issue. organic-chemistry.orgresearchgate.net

Ionic liquids (ILs) and deep eutectic solvents (DESs) are emerging as promising alternative reaction media. royalsocietypublishing.orgalmacgroup.com These solvents have negligible vapor pressure, are often recyclable, and can enhance reaction rates and selectivity. Their use in biocatalytic processes for producing organosulfur compounds has been demonstrated, highlighting their potential for broader applications in sulfonate chemistry. almacgroup.com

| Solvent Type | Examples | Advantages in Green Synthesis | Reference |

| Traditional Solvents | Dichloromethane, Chloroform | Good solubility for many reagents. | chempedia.info |

| Greener Alternatives | Water, Ethanol, Ionic Liquids, Deep Eutectic Solvents | Reduced toxicity, non-flammable (ILs, DESs), recyclable, biodegradable (some). | royalsocietypublishing.orgalmacgroup.com |

This table compares traditional and alternative solvents for sustainable synthesis.

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers high selectivity and operates under mild conditions (ambient temperature and neutral pH), aligning perfectly with green chemistry goals. mdpi.com

In the context of sulfonate chemistry, arylsulfate sulfotransferases (ASSTs) have been identified as powerful biocatalysts. nih.gov These enzymes can catalyze the transfer of a sulfate (B86663) (or sulfonate) group from a donor molecule, like p-nitrophenyl sulfate (pNPS), to a wide range of acceptor alcohols, including phenols. nih.gov This suggests a potential biocatalytic route to this compound by using an appropriate sulfonate donor and the enzyme to catalyze the reaction with p-cresol. While the direct enzymatic synthesis of vinyl sulfonates is less explored, the ability of these enzymes to accept structurally diverse alcohols opens a promising avenue for future research. nih.gov

Microwave-assisted synthesis has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and often enable solvent-free reactions. its.ac.idsciencetechindonesia.com The application of microwave irradiation to sulfonation reactions has been successfully demonstrated, particularly in the synthesis of methyl ester sulfonates. its.ac.idscribd.comugm.ac.id

In these processes, the reaction mixture is heated rapidly and uniformly by microwave energy, leading to significant rate enhancements compared to conventional heating methods. its.ac.id For the synthesis of this compound, a microwave-assisted sulfonylation of p-cresol could offer substantial benefits, potentially leading to a faster, more energy-efficient process with higher throughput. sciencetechindonesia.comresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |

| Reaction Time | Hours to Days | Minutes to Hours | its.ac.idsciencetechindonesia.com |

| Energy Input | Often high and inefficient | Efficient and targeted | its.ac.id |

| Product Yield | Variable | Often improved | sciencetechindonesia.com |

| Side Reactions | More prevalent due to long reaction times | Often reduced | its.ac.id |

This table illustrates the enhancements offered by microwave-assisted synthesis compared to conventional heating.

Flow Chemistry for Continuous Process Optimization

The synthesis of sulfonate esters, including this compound, has traditionally been performed using batch processes. However, the adoption of continuous flow chemistry offers significant advantages for process optimization, safety, and efficiency. mdpi.comresearchgate.net Flow chemistry utilizes continuously flowing streams of reactants in microreactors or tube reactors, enabling superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This precise control is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents, which are common in the synthesis of sulfonyl-containing compounds. rsc.org

The application of continuous manufacturing for related compounds, such as aryl sulfonyl chlorides, has demonstrated key advantages over batch processing. mdpi.com For instance, flow systems facilitate the controlled release and trapping of toxic gaseous byproducts, significantly enhancing process safety. mdpi.com The enhanced heat and mass transfer in flow reactors minimizes the formation of impurities and can lead to higher yields and selectivity. researchgate.net A study on sulfonyl chloride synthesis highlighted that a small reactor volume (639 μL) and a short residence time (41 seconds) could achieve a very high space-time yield of 6.7 kg L⁻¹ h⁻¹, showcasing the efficiency of flow processes. rsc.org These principles are directly applicable to the continuous synthesis of this compound, promising a more streamlined, safer, and efficient production route. mdpi.comriken.jp

Automated Flow Synthesis Systems for Scalability

A major driver for the adoption of flow chemistry in pharmaceutical and fine chemical synthesis is the potential for automation and straightforward scalability. researchgate.netspringernature.com Fully automated flow-through systems, often incorporating multiple continuous stirred-tank reactors (CSTRs), pumps, and in-line purification and analysis, have been developed for the production of complex molecules. mdpi.comspringernature.com These automated platforms improve process consistency, reliability, and spacetime yield while reducing operator exposure and the potential for human error. mdpi.comresearchgate.net

The transition from manual synthesis to the automated assembly of molecules enhances efficiency, reproducibility, and safety, while reducing time, cost, and waste. springernature.com For example, an automated system for producing aryl sulfonyl chlorides employed gravimetric balances for real-time data on reactor fill levels and pumping performance, feeding this information to control loops that maintained process stability. mdpi.comresearchgate.net Such systems can be scaled up by "numbering-up" (running multiple reactors in parallel) or "sizing-up" (increasing reactor volume), although the latter requires careful management of heat transfer and pressure drop. nih.gov Automated fast-flow peptide synthesis (AFPS) has demonstrated the capability to perform hundreds of consecutive reactions, highlighting the robustness of automated flow technology for complex multi-step syntheses. amidetech.comnih.govchemrxiv.org This level of automation and control is crucial for the scalable, on-demand manufacturing of this compound and its analogs.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides

| Parameter | Optimized Batch Process | Continuous Flow Process |

|---|---|---|

| Productivity | ~65 g in 6.5 h | 500 g in 12 h |

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |

| Process Control | Manual | Automated Feedback Control |

| Safety | Higher risk of thermal runaway and operator exposure | Enhanced safety via controlled byproduct release and minimal handling |

Data derived from a study on a pharmaceutically relevant chlorosulfonation reaction. mdpi.com

Integration with Photochemical and Electrochemical Methods in Flow

The integration of photochemical and electrochemical methods into continuous flow systems represents a significant advancement in synthetic chemistry, offering green, mild, and highly selective reaction pathways. nih.govchimia.ch These technologies use light or electricity as traceless reagents, often avoiding the need for harsh chemical oxidants or reductants. chimia.chorganic-chemistry.org

Electrochemical Flow Synthesis: Electrosynthesis in flow reactors provides numerous benefits, including precise control over the cell potential, reduced need for supporting electrolytes due to narrow interelectrode gaps, and improved reaction selectivity. chimia.chorganic-chemistry.orgacs.org An innovative electrochemical approach for the direct synthesis of vinyl sulfonates from styrenes and sodium sulfinates has been developed. nih.gov This method, mediated by bromine radicals, is efficient, operationally simple, and environmentally benign. nih.gov The principles of this reaction could be readily adapted for the synthesis of this compound from 1-ethenyl-4-methyl-benzene and a suitable sulfinate precursor. The scalability of such electrochemical methods in flow has been demonstrated, making it a viable strategy for larger-scale production. organic-chemistry.orgresearchgate.net

Photochemical Flow Synthesis: Photochemistry in flow reactors overcomes the limitations of batch photochemistry, such as light penetration and scalability, by ensuring uniform irradiation of the reaction mixture in narrow channels. nih.govtaylorfrancis.comresearchgate.net Recent research has shown the catalyst-free, visible-light-promoted synthesis of vinyl sulfones from alkenyl bromides and sodium sulfinates. researchgate.net This reaction proceeds via the formation of a halogen-bonding complex, which is activated by light to generate the desired product with high functional group tolerance. organic-chemistry.orgresearchgate.netresearchgate.net A continuous flow protocol was successfully developed to scale up this transformation. researchgate.net This methodology provides a direct conceptual blueprint for the synthesis of this compound under photochemical flow conditions.

Table 2: Examples of Flow-Compatible Electrochemical and Photochemical Synthesis of Vinyl Sulfones/Sulfonates

| Method | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Electrochemical | Styrenes, Sodium Sulfinates | Undivided cell, Graphite electrodes, nBu₄NBr (catalyst & electrolyte) | High yields | nih.gov |

| Electrochemical | Olefins, Sodium Sulfinates | Undivided cell, Graphite electrodes, NaI (electrolyte), MeCN/H₂O | Moderate to high yields | organic-chemistry.org |

| Photochemical | Alkenyl Bromides, Sodium Sulfinates | DMSO, 427 nm LED, Catalyst-free | High yields | researchgate.net |

| Photochemical | Vinyl Bromines, Sodium Sulfinates | DMSO, Purple LEDs, Metal/photocatalyst-free | High yields, Excellent E-selectivity | organic-chemistry.org |

Derivatization and Analog Synthesis of this compound Scaffolds

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the synthesis of a diverse library of analogs. Derivatization can be targeted at the p-tolyl ring, the phenyl ring, or the reactive 2-phenylethenesulfonate moiety.

Modification of Aromatic Rings: The p-tolyl and phenyl rings can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO₂), halogen (-Br, -Cl), or acyl groups can be introduced onto the rings. The directing effects of the existing substituents (the alkyl group on the tolyl ring and the vinylsulfonate group on the phenyl ring) will govern the position of the new substituent. Subsequent reduction of a nitro group to an amine or further manipulation of an acyl group can provide access to a wide range of derivatives.

Reactions of the Vinyl Sulfonate Moiety: Vinyl sulfonates are known to be versatile intermediates in organic synthesis. nih.gov The electron-withdrawing nature of the sulfonate group activates the double bond, making it a good Michael acceptor. This allows for conjugate addition reactions with various nucleophiles, such as amines, thiols, or carbanions, to generate functionalized ethane (B1197151) sulfonate derivatives. The double bond can also participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct more complex cyclic and bicyclic structures. Furthermore, the vinyl group can be reduced via catalytic hydrogenation to yield the corresponding saturated p-Tolyl 2-phenylethanesulfonate (B14915306) analog. These transformations provide a powerful toolkit for expanding the chemical space around the core this compound scaffold.

Mechanistic Investigations of P Tolyl 2 Phenylethenesulfonate Reactivity

Fundamental Reaction Pathways of Vinyl Sulfonate Esters

Vinyl sulfonate esters are versatile intermediates in organic synthesis, primarily owing to their ability to undergo addition reactions at the activated double bond. The electron-deficient nature of the alkene moiety is the key determinant of their reactivity profile.

Conjugate Addition Reactions (1,4-Addition)

One of the most fundamental reaction pathways for vinyl sulfonates is the conjugate addition, also known as Michael addition. In this reaction, a nucleophile adds to the β-carbon of the vinyl group, with the concomitant delocalization of the π-electrons onto the sulfonate oxygen atoms. This process is driven by the formation of a more stable enolate-like intermediate.

For p-tolyl 2-phenylethenesulfonate, the phenyl group at the 2-position can further influence the reactivity through steric and electronic effects. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this 1,4-addition, leading to the formation of a new carbon-nucleophile bond at the β-position.

Cycloaddition Reactions

Vinyl sulfonates, acting as electron-deficient alkenes, are excellent partners in various cycloaddition reactions. These reactions involve the concerted or stepwise formation of a cyclic molecule. The specific type of cycloaddition is determined by the nature of the reaction partner. For instance, in a [4+2] cycloaddition, such as the Diels-Alder reaction, the vinyl sulfonate acts as a dienophile, reacting with a conjugated diene. The electron-withdrawing sulfonate group activates the dienophile, facilitating the reaction.

Similarly, in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, the vinyl sulfonate can react with a 1,3-dipole (e.g., an azide, nitrile oxide, or azomethine ylide) to form a five-membered heterocyclic ring. The regioselectivity of these cycloadditions is governed by the electronic and steric interactions between the dipole and the dipolarophile.

Pericyclic Reaction Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.org They are characterized by the continuous reorganization of bonding electrons and are highly stereospecific. libretexts.org These reactions are typically not influenced by solvents or catalysts and are initiated by heat (thermal conditions) or light (photochemical conditions). ubc.ca The primary classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. rsc.org

Classification and Mechanistic Features of Pericyclic Transformations

Pericyclic reactions are classified based on the number of electrons involved in the cyclic transition state and the number of components participating in the reaction. libretexts.org For example, the Diels-Alder reaction is a [4+2] cycloaddition because it involves a 4π-electron system (the diene) and a 2π-electron system (the dienophile). libretexts.org The mechanism is concerted, meaning that bond formation and bond breaking occur simultaneously in a single transition state, without the formation of any intermediates. libretexts.org

Application of Orbital Symmetry Principles

The stereochemical outcome and feasibility of pericyclic reactions are elegantly explained by the principles of orbital symmetry conservation, most notably the Woodward-Hoffmann rules. ucsb.edudiva-portal.org These rules are based on the symmetry of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the reacting species.

The Woodward-Hoffmann rules provide a set of selection rules that predict whether a pericyclic reaction is "allowed" or "forbidden" under thermal or photochemical conditions. ucsb.edu A reaction is considered symmetry-allowed if the symmetry of the reactant orbitals is conserved during their transformation into product orbitals. kyushu-u.ac.jp Conversely, a symmetry-forbidden reaction faces a high activation energy barrier due to a mismatch in orbital symmetry. ucsb.edu

These principles can be visualized using correlation diagrams, which map the molecular orbitals of the reactants to those of the products based on their symmetry. For a symmetry-allowed reaction, bonding orbitals of the reactants correlate with bonding orbitals of the product, leading to a low-energy transition state. libretexts.orgprinceton.edu For a forbidden reaction, a bonding orbital of the reactant correlates with an antibonding orbital of the product, resulting in a high-energy barrier. libretexts.orgprinceton.edu

For the cycloaddition reactions of this compound, which acts as a 2π-electron component, the Woodward-Hoffmann rules predict the stereochemical outcome based on the mode of addition (suprafacial or antarafacial) and the reaction conditions. ucsb.edu In a suprafacial addition, both new sigma bonds are formed on the same face of the π-system, whereas in an antarafacial addition, they are formed on opposite faces. youtube.com For a thermally allowed [4+2] cycloaddition, the rules predict a suprafacial-suprafacial approach of the diene and dienophile. youtube.com

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the feasibility and outcome of chemical reactions. This theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy gap and symmetry of these frontier orbitals dictate the course of the reaction.

For this compound, which can be considered a precursor to a reactive sulfene (B1252967) intermediate (2-phenyl-1-ethenesulfene) upon thermal or photochemical activation, FMO analysis is critical. The sulfene, with its cumulated double bonds (C=S=O), possesses a unique electronic structure. The HOMO of a potential reactant (a diene or another π-system) would interact with the LUMO of the sulfene, or vice-versa. The relative energies of these orbitals determine whether the reaction proceeds via a normal-electron-demand or an inverse-electron-demand pathway.

Table 1: Hypothetical Frontier Molecular Orbital Interactions in Reactions of 2-phenyl-1-ethenesulfene

| Reactant Type | HOMO | LUMO | Interaction Type | Predicted Reactivity |

| Electron-rich Diene | High Energy | Low Energy | HOMO(diene)-LUMO(sulfene) | Favorable (Normal-demand) |

| Electron-poor Dienophile | Low Energy | High Energy | HOMO(sulfene)-LUMO(dienophile) | Favorable (Inverse-demand) |

The phenyl and p-tolyl groups on the ethenesulfonate (B8298466) precursor would influence the energy levels of the frontier orbitals of the derived sulfene. The electron-donating nature of the p-tolyl group and the conjugating effect of the phenyl group would subtly modulate the HOMO-LUMO gap, thereby affecting the sulfene's reactivity towards different reaction partners.

Dewar-Zimmerman Moebius-Hückel Approach

The Dewar-Zimmerman Moebius-Hückel analysis offers a topological method to predict the aromaticity of transition states in pericyclic reactions, and thus whether a reaction is thermally or photochemically allowed. This approach relies on counting the number of electrons in the cyclic array of interacting orbitals and determining the number of phase inversions (nodes) within that array.

Hückel Systems: Have an even number (or zero) of phase inversions in the transition state. They are aromatic and thermally allowed with (4n+2) electrons.

Möbius Systems: Have an odd number of phase inversions. They are aromatic and thermally allowed with (4n) electrons.

When analyzing the potential pericyclic reactions of a sulfene derived from this compound, the geometry of the transition state would determine whether it follows a Hückel or Möbius topology. For instance, in a [4+2] cycloaddition, a suprafacial-suprafacial approach of the diene and dienophile (the sulfene) leads to a Hückel transition state, which is thermally allowed with 6π electrons.

Specific Pericyclic Reaction Types

The reactivity of sulfenes, hypothetically generated from this compound, can be channeled into several types of pericyclic reactions.

Diels-Alder and Related Cycloadditions

The Diels-Alder reaction, a [4π + 2π] cycloaddition, is a powerful tool for the formation of six-membered rings. Sulfenes are known to act as potent dienophiles in such reactions. The 2-phenyl-1-ethenesulfene, with its electron-withdrawing sulfonyl group, would be an activated dienophile, readily reacting with electron-rich dienes. The regioselectivity of the cycloaddition would be governed by the electronic and steric influences of the phenyl substituent.

Related cycloadditions, such as [2+2] cycloadditions to form four-membered rings (thietane-1,1-dioxides), are also plausible, particularly under photochemical conditions or with specific substrates.

Electrocyclic Reactions

Electrocyclic reactions involve the intramolecular formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. The reverse, ring-opening reaction is also an electrocyclic process. While less common for simple sulfenes, a suitably substituted vinyl sulfene, which could be imagined as an isomer of the sulfene derived from our precursor, could potentially undergo electrocyclization. The stereochemical outcome of such a reaction (conrotatory or disrotatory) would be dictated by the Woodward-Hoffmann rules, which are consistent with the Dewar-Zimmerman analysis.

Sigmatropic Rearrangements

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. A classic example is the-sigmatropic rearrangement (e.g., the Cope or Claisen rearrangement). It is conceivable that under certain conditions, the 2-phenyl-1-ethenesulfene intermediate could participate in or trigger sigmatropic rearrangements in a suitable substrate, although direct involvement of the sulfene itself in the migrating group is less typical.

Cheletropic Reactions

Cheletropic reactions are a subclass of cycloadditions where both new bonds are formed to a single atom. The extrusion of sulfur dioxide (SO2) from a cyclic sulfone is a well-known retro-cheletropic reaction. Conversely, the addition of a sulfene to a diene can be viewed as a cheletropic-like cycloaddition. In the context of this compound, the in situ generated 2-phenyl-1-ethenesulfene could react with a 1,3-diene in a [4+2] manner, which shares characteristics with cheletropic processes as the two new C-S bonds are formed.

Table 2: Summary of Potential Pericyclic Reactions

| Reaction Type | Reactant(s) | Intermediate | Product Type |

| Diels-Alder | Diene + Sulfene | 2-phenyl-1-ethenesulfene | Six-membered cyclic sulfone |

| Electrocyclization | Substituted vinyl sulfene | - | Cyclic sulfone |

| Sigmatropic Rearrangement | Allylic vinyl sulfone | - | Isomeric sulfone |

| Cheletropic Addition | Diene + Sulfene | 2-phenyl-1-ethenesulfene | Cyclic sulfone |

Group Transfer Reactions

Group transfer reactions involving sulfonate esters represent a significant area of synthetic chemistry. While direct studies on this compound are specific, the principles can be understood by examining related sulfonate compounds. In the context of transition metal catalysis, the sulfonate group can participate in cross-coupling reactions, which can be viewed as a form of group transfer. For instance, a dual-catalyst system using nickel and palladium has been developed for the cross-Ullmann coupling of two different aryl sulfonate esters, such as aryl triflates and aryl tosylates. nih.govnih.gov This process facilitates the transfer of aryl groups between molecules, a transformation that is challenging with traditional methods. nih.gov

Mechanistic studies indicate that in these dual-metal systems, the palladium catalyst preferentially undergoes oxidative addition with an aryl triflate, while the nickel catalyst shows a preference for the aryl tosylate. nih.govnih.gov The transfer of the aryl groups between the two catalytic cycles is mediated by a reducing agent like zinc. nih.gov This strategy allows for the selective coupling of two different phenol-derived substrates. nih.gov

Another relevant transformation is the migration of a functional group within a molecule, which can be initiated by a radical process. For example, a method has been described for the migration of a trifluoromethyl group from a triflate moiety to the α-position of a ketone, proceeding through a radical intermediate. researchgate.net This type of intramolecular group transfer highlights the diverse reactivity of sulfonate esters beyond simple leaving group chemistry.

Radical Reaction Chemistry of p-Tolyl and Vinyl Sulfonate Species

The radical chemistry of species derived from this compound involves both the p-tolyl fragment and the vinyl sulfonate moiety. The generation and subsequent reactions of these radical intermediates open pathways to complex molecular architectures.

Generation and Reactivity of p-Tolyl Radicals

The p-tolyl radical is a highly reactive intermediate that can be generated from various precursors, including the photolysis of compounds like 4-chlorotoluene. osti.gov Aryl sulfonates can also serve as precursors for aryl radicals. The photolysis of aryl tosylates, for example, can lead to the cleavage of the ArO–S bond, generating radical species. rsc.org Phenyl radicals and their derivatives, like the p-tolyl radical, are known to be highly reactive. researchgate.netresearchgate.net Their reactivity includes addition to double bonds and aromatic systems, as well as abstraction of hydrogen or halogen atoms from various donor molecules. researchgate.net

The reaction dynamics of the p-tolyl radical have been studied under single collision conditions. For example, its reaction with 1,2-butadiene (B1212224) is initiated by the addition of the radical to the C1 or C3 carbon of the diene, forming a collision complex. This intermediate can then isomerize, leading to the final product, 2-para-tolyl-1,3-butadiene, through a process involving a tolyl group migration. osti.gov Such studies reveal that the methyl group is not merely a spectator but can influence the reaction dynamics. osti.gov

Table 1: Reactivity of Phenyl and Related Aryl Radicals

| Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|

| Dimerization | Phenyl radical | Biphenyl | researchgate.net |

| Addition | Double bonds, Aromatic compounds | Substituted cyclohexadienyl radicals | researchgate.net |

| H-atom Abstraction | Thiols, Hydrogen donors | Toluene | researchgate.net |

| Halogen Abstraction | Carbon tetrachloride | p-Chlorotoluene | researchgate.net |

Mechanisms of Vinyl Radical Intermediates

Vinyl radicals are key intermediates in a variety of organic transformations. rsc.org They can be generated through several methods, including the addition of other radicals to alkynes. rsc.org For instance, a fluoroalkyl radical can attack an alkyne to produce a vinyl radical intermediate, which is then quenched to form a new C-X bond. rsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to understand the susceptibility of vinyl groups in vinyl-sulfonate monomers to radical attack. nih.gov

Vinyl sulfonates themselves can participate in radical reactions. Unexpectedly, radical thiol-vinyl sulfonate reactions have been shown to proceed efficiently, achieving high conversions. nih.gov The mechanism of transition metal-catalyzed reactions often involves the formation of vinyl radical intermediates. In some copper-catalyzed reactions, an N-centered radical attacks an alkyne unit to form a vinyl radical intermediate. rsc.org This preference for attacking the alkyne over an alkene is attributed to the higher electron density of the triple bond. rsc.org

Homolytic Additions and Cyclizations

Vinyl radicals, once generated, readily undergo subsequent reactions like homolytic additions and cyclizations. These reactions are powerful tools for constructing complex molecular frameworks. The vinyl radical intermediate can undergo rapid radical addition to an alkene, leading to a new radical species that is subsequently trapped to yield the final product. rsc.org

A notable application of this chemistry is the synthesis of spirocyclic vinyl sulfones. rsc.org These reactions proceed through a cascade involving the radical cyclization of a precursor followed by an aryl migration. The protocol utilizes mild photocatalytic conditions to generate the necessary radical intermediates, enabling the construction of diverse and complex scaffolds, including medium-sized rings. rsc.org

Transition Metal Catalysis in Reactions Involving p-Tolyl Sulfonates

p-Tolyl sulfonates (tosylates) are valuable electrophiles in transition metal-catalyzed cross-coupling reactions due to their stability and the accessibility of their phenol (B47542) precursors. rsc.org They serve as effective alternatives to organohalides.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, and reactions involving sulfonate esters are well-established. Vinyl sulfonates, for example, are used as alternatives to vinyl bromides for the synthesis of monosubstituted alkenes via palladium-catalyzed reactions. mdpi.com

A general mechanism for these cross-coupling reactions involves several key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-oxygen bond of the sulfonate ester (e.g., aryl or vinyl sulfonate) to form a Pd(II) intermediate. mdpi.com

Transmetalation or Migratory Insertion: This Pd(II) complex then reacts with a nucleophilic coupling partner (in Suzuki or Stille coupling) or undergoes migratory insertion with an alkene or alkyne. mdpi.com

Reductive Elimination: The final step is the reductive elimination of the desired product, which regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. mdpi.com

An example is the multicomponent reaction of a vinyl nonaflate, a phenylboronic acid, and an alkene, catalyzed by a palladium complex. The proposed mechanism begins with oxidative addition of the palladium(0) catalyst to the vinyl nonaflate, followed by migratory insertion with the alkene. mdpi.com

Palladium catalysts are also effective in sulfinylation reactions. A direct sulfinylation of organoborons with sulfinate esters catalyzed by palladium has been developed to produce a broad range of sulfoxides. acs.org Control experiments confirmed that the palladium catalyst was essential for the reaction to proceed. acs.org In dual-metal systems for coupling aryl sulfonates, the palladium catalyst exhibits strong preferential reactivity towards aryl triflates over tosylates in the oxidative addition step. nih.govnih.gov

Table 2: General Steps in Palladium-Catalyzed Cross-Coupling of Sulfonates

| Step | Description | Intermediate Species | Reference |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-O bond of the sulfonate. | Aryl-Pd(II)-Sulfonate Complex | mdpi.com |

| Migratory Insertion | An alkene or alkyne inserts into the Aryl-Pd bond. | Alkyl-Pd(II) Complex | mdpi.com |

Copper-Mediated Coupling Reactions

While direct mechanistic investigations into copper-mediated coupling reactions of this compound are not extensively documented in the reviewed literature, the reactivity of analogous vinyl sulfonates provides a basis for discussing potential catalytic pathways. Vinyl sulfonates are recognized as effective electrophiles in various cross-coupling reactions, serving as alternatives to organohalides. mdpi.comtacr.cz Copper-catalyzed methodologies are particularly relevant for the formation of carbon-carbon and carbon-heteroatom bonds.

The general mechanism for a copper-catalyzed cross-coupling reaction involving a vinyl sulfonate would likely proceed through a catalytic cycle initiated by the oxidative addition of the copper(I) catalyst to the vinyl sulfonate. This step would form a vinylcopper(III) intermediate. Subsequent transmetalation with a suitable organometallic reagent (e.g., an organomagnesium or organoboron compound) would introduce the desired nucleophilic partner to the copper center. The final step of the cycle would be reductive elimination, yielding the cross-coupled product and regenerating the active copper(I) catalyst.

In the context of this compound, a hypothetical copper-catalyzed coupling with a generic organometallic reagent (R-M) can be envisioned as shown in Scheme 1.

Scheme 1: Hypothetical Catalytic Cycle for Copper-Mediated Cross-Coupling of this compound

Studies on related compounds, such as the copper-catalyzed Heck-type couplings of sulfonyl chlorides with olefins to form vinyl sulfones, highlight the ability of copper to facilitate the formation of C-S bonds. researchgate.net Furthermore, the use of copper/amino acid catalytic systems has been shown to be effective in the coupling of vinyl halides, suggesting that similar ligand-accelerated pathways could be applicable to vinyl sulfonates. acs.org The choice of ligand is often crucial in modulating the reactivity and stability of the copper catalyst, as well as influencing the substrate scope and reaction efficiency.

A key aspect of these reactions is the ability of the sulfonate group to act as a competent leaving group. The p-toluenesulfonate (tosyl) group is a well-established leaving group in organic synthesis.

To illustrate the potential outcomes of such reactions, Table 1 presents hypothetical data for the copper-mediated coupling of this compound with various coupling partners, based on the reactivity of analogous vinyl sulfonates.

Table 1: Hypothetical Copper-Mediated Cross-Coupling Reactions of this compound

| Coupling Partner (R-M) | Copper Catalyst | Ligand | Solvent | Temp (°C) | Product | Yield (%) |

| Phenylboronic acid | CuI | 1,10-Phenanthroline | Dioxane | 100 | 1,2-Diphenylethene | 75 |

| n-Butylmagnesium chloride | CuCl | None | THF | 25 | 1-Phenyl-1-hexene | 68 |

| Indole | Cu(OAc)₂ | N,N'-Dimethylethylenediamine | DMF | 110 | 1-(2-Phenylethenyl)-1H-indole | 82 |

| Sodium methoxide | CuBr | 3,4,7,8-Tetramethyl-1,10-phenanthroline | Methanol | 80 | 1-Methoxy-2-phenylethene | 65 |

This data is hypothetical and intended for illustrative purposes based on the known reactivity of similar vinyl sulfonates.

Manganese-Catalyzed Processes

The application of manganese catalysts in organic synthesis has been a subject of growing interest due to the element's abundance, low cost, and unique catalytic properties. researchgate.net However, specific examples of manganese-catalyzed reactions involving this compound are not prominent in the surveyed literature. Nevertheless, by examining the broader scope of manganese catalysis, potential reaction pathways can be postulated.

Manganese catalysts are known to participate in a variety of transformations, including reductions, oxidations, and C-H functionalization reactions. nih.govnih.gov For instance, manganese porphyrin complexes have been employed in selective C-H bond halogenations, proceeding through a proposed manganese(V)-oxo intermediate. nih.gov Manganese salen complexes have shown efficacy in the hydrosilylation of carbonyl compounds and the dehydrogenative cross-coupling of alcohols and hydrosilanes. digitellinc.com

A plausible area of reactivity for this compound in the presence of a manganese catalyst could involve radical pathways. Manganese complexes can act as single-electron transfer agents, potentially initiating the formation of a vinyl radical from the vinyl sulfonate. This radical could then engage in subsequent addition or coupling reactions.

Another possibility lies in the realm of reductive processes. Manganese-catalyzed hydrosilylation or transfer hydrogenation reactions could potentially reduce the carbon-carbon double bond of the 2-phenylethenesulfonate moiety, depending on the specific catalyst and reaction conditions.

Table 2 provides a speculative overview of potential manganese-catalyzed transformations of this compound, drawing parallels from established manganese-catalyzed reactions of other functional groups.

Table 2: Hypothetical Manganese-Catalyzed Reactions of this compound

| Reaction Type | Manganese Catalyst | Reagent(s) | Solvent | Product |

| Reductive Desulfonylation | MnBr(CO)₅ | HSiEt₃ | Toluene | Styrene (B11656) |

| Radical Addition | Mn(OAc)₃ | CCl₄ | Acetic Acid | 1,1,1,3-Tetrachloro-2-(p-tolylsulfonyloxy)-2-phenylpropane |

| Epoxidation | Mn(salen)Cl | NaOCl | CH₂Cl₂/H₂O | 2-Phenyloxirane-2-sulfonyl-p-toluene |

This data is hypothetical and intended to illustrate potential reactivity based on the known catalytic activity of manganese complexes.

Photochemical and Electrochemical Reaction Modalities

The unique reactivity of vinyl sulfonates under photochemical and electrochemical conditions offers alternative avenues for their functionalization. acs.orgnih.govnih.gov These methods can provide access to reactive intermediates, such as vinyl radicals and vinyl cations, under mild conditions, often avoiding the need for stoichiometric reagents.

Photochemical Reactions:

Photochemical activation of vinyl sulfonates can lead to the homolytic cleavage of the C-S bond, generating a vinyl radical and a sulfonyl radical. This process can be initiated by direct irradiation or through the use of a photosensitizer. The resulting vinyl radical is a highly reactive intermediate that can participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, or coupling with other radicals.

For this compound, a photochemical process could be envisioned to generate a 2-phenylvinyl radical. In the presence of a suitable trapping agent, this could lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, in the presence of a thiol, a photochemical halogen-bonding assisted C(sp²)-S bond formation has been demonstrated with vinyl halides, a reaction that could potentially be extended to vinyl sulfonates. nih.govnih.gov

Electrochemical Reactions:

Electrochemical methods provide a powerful tool for the synthesis and transformation of vinyl sulfonates. acs.orgrsc.org The electrochemical synthesis of vinyl sulfonates from styrenes and sodium sulfinates has been reported, highlighting the accessibility of this functional group through electrochemical means. acs.org

From a reactivity perspective, the electrochemical reduction of this compound could lead to the cleavage of the sulfonate group, generating a vinyl anion or a vinyl radical, depending on the reduction potential and the presence of proton sources. This could serve as a method for reductive desulfonylation.

Conversely, electrochemical oxidation could potentially occur at the phenylethenyl moiety or the tolyl group, leading to dimerization or the introduction of new functional groups. The electrochemical sulfonylation of alkenes with sulfonyl hydrazides to produce (E)-vinyl sulfones has also been demonstrated, showcasing the versatility of electrochemical approaches in manipulating sulfonyl-containing compounds. rsc.org

Table 3 outlines some plausible photochemical and electrochemical reactions of this compound based on the reported reactivity of similar systems.

Table 3: Plausible Photochemical and Electrochemical Reactions of this compound

| Modality | Condition | Reagent/Mediator | Product |

| Photochemical | UV irradiation (254 nm) | Isopropanol | Styrene |

| Photochemical | Visible light, photosensitizer | 1,4-Cyclohexadiene | Styrene |

| Electrochemical | Cathodic reduction | Divided cell, glassy carbon cathode | Styrene |

| Electrochemical | Anodic oxidation | Undivided cell, platinum anode | Dimerized products |

This data is hypothetical and based on the general principles of photochemical and electrochemical reactions of organic sulfonates.

Advanced Spectroscopic Characterization and Elucidation of P Tolyl 2 Phenylethenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy of p-tolyl 2-phenylethenesulfonate allows for the identification and differentiation of the various proton environments within the molecule. The spectrum would exhibit distinct signals corresponding to the aromatic protons of the tolyl and phenyl groups, the vinylic protons, and the methyl protons of the tolyl group.

The chemical shifts (δ) of the vinylic protons are particularly diagnostic, with their coupling constant (J) providing information about the stereochemistry of the double bond (i.e., E or Z isomer). The protons on the phenyl ring and the p-substituted tolyl ring would appear as complex multiplets or distinct doublets, respectively, in the aromatic region of the spectrum. The singlet for the methyl group protons on the tolyl ring would be expected to appear in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (tolyl) | ~2.4 | s |

| Vinylic | ~6.5 - 7.5 | m |

| Aromatic (tolyl & phenyl) | ~7.0 - 7.8 | m |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the methyl carbon, the vinylic carbons, and the aromatic carbons of both the phenyl and tolyl groups. The carbon atom attached to the sulfonyl group and the carbons of the sulfonate ester functionality would have characteristic chemical shifts. The chemical shifts of the vinylic carbons can further aid in confirming the stereochemistry of the double bond.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl (tolyl) | ~21 |

| Vinylic | ~125 - 140 |

| Aromatic (phenyl) | ~128 - 135 |

| Aromatic (tolyl) | ~120 - 150 |

| Carbon attached to S | ~130 - 145 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced NMR techniques such as two-dimensional (2D) NMR would be invaluable for the unambiguous assignment of all proton and carbon signals in this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the tolyl, phenyl, and vinyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the correlation between each proton and the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the different structural fragments of the molecule, such as the link between the vinyl group and the sulfonate group, and between the sulfonate group and the tolyl ring.

Solid-State NMR (ssNMR) could be employed to study the compound in its solid form, providing insights into its crystalline structure, polymorphism, and intermolecular interactions.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a "molecular fingerprint" of a compound by detecting the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. These bands can be used to confirm the presence of the sulfonate group, the aromatic rings, the carbon-carbon double bond, and the methyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| S=O (Sulfonate) | 1350 - 1380 and 1160 - 1190 | Asymmetric and Symmetric Stretching |

| S-O (Sulfonate) | 900 - 1000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C=C (Vinylic) | 1620 - 1680 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Vinylic) | 3010 - 3095 | Stretching |

| C-H (Methyl) | 2850 - 2960 | Stretching |

Note: These are predicted values and may vary based on the physical state of the sample (e.g., solid, liquid, or in solution).

The precise positions and intensities of these bands provide a unique spectral signature for this compound, allowing for its identification and an assessment of its purity.

Raman Spectroscopy and its Coupling with Other Techniques

For this compound, Raman spectroscopy can identify and characterize its key structural features. The vibrations associated with the aromatic rings (phenyl and tolyl groups), the vinyl C=C double bond, and the sulfonate group (S=O and S-O bonds) would all produce characteristic peaks in the Raman spectrum. The intensity of a given peak is related to the concentration of that particular chemical bond. physicsopenlab.org

The capabilities of Raman spectroscopy are significantly enhanced when coupled with other techniques. rsc.org

Raman Microscopy: This combination allows for the acquisition of vibrational spectra with high spatial resolution, making it possible to analyze micro-samples or map the chemical composition across a surface. rsc.org This is particularly useful for assessing the homogeneity of a crystalline sample.

Computational Methods: Coupling experimental Raman spectra with theoretical calculations, such as Density Functional Theory (DFT), can greatly improve the accuracy of peak assignments. rsc.org Theoretical models can predict the vibrational frequencies of a proposed structure, which can then be compared with the experimental spectrum to confirm the identification and conformation of the molecule. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS): While standard Raman scattering is inherently weak, the SERS technique can amplify the signal by orders of magnitude. nih.gov This is achieved by adsorbing the analyte onto a metallic nanostructured surface, which enhances the electromagnetic field experienced by the molecule. nih.gov This could be applied to detect trace amounts of this compound.

Table 1: Expected Characteristic Raman Shifts for this compound This table is based on typical vibrational frequencies for the functional groups present in the molecule.

| Functional Group | Bond Type | Expected Raman Shift (cm⁻¹) |

| Vinyl Group | C=C Stretch | 1600 - 1650 |

| Aromatic Rings | C=C Stretch | 1580 - 1620 |

| Aromatic Rings | Ring Breathing Mode | ~1000 |

| Sulfonate Group | S=O Asymmetric Stretch | 1350 - 1420 |

| Sulfonate Group | S=O Symmetric Stretch | 1150 - 1200 |

| C-H Bonds | Aromatic/Vinyl C-H Stretch | 3000 - 3100 |

| Methyl Group | C-H Stretch | 2850 - 3000 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, MS would confirm the molecular mass of the intact ionized molecule (the molecular ion). Furthermore, the energy applied during ionization causes the molecule to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides a roadmap of the molecule's connectivity. Expected fragmentation pathways for this compound would likely involve the cleavage of the ester bond, leading to ions corresponding to the p-tolyl portion and the 2-phenylethenesulfonyl portion.

High-Resolution Mass Spectrometry (HRMS) is an advanced form of MS that measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov While conventional MS might identify a molecular ion peak at m/z 274, HRMS could measure it as 274.0612, a value that corresponds uniquely to the formula C₁₅H₁₄O₃S and rules out other possible elemental combinations that have the same nominal mass. This makes HRMS an indispensable tool for confirming the identity of newly synthesized compounds or for identifying unknown substances. nih.gov

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄O₃S |

| Monoisotopic Mass | 274.0664 g/mol |

| Theoretical [M+H]⁺ | 275.0736 |

| Theoretical [M+Na]⁺ | 297.0556 |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic and molecular structure of a crystalline material. researchgate.net When a beam of X-rays is directed at a crystal, the electrons in the atoms scatter the X-rays, creating a diffraction pattern of spots of varying intensity. The geometric arrangement of these spots is directly related to the arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction is the definitive method for elucidating the precise three-dimensional structure of a molecule. mdpi.com The analysis requires a single, high-quality crystal of the compound. The resulting diffraction data allows for the calculation of the exact coordinates of every atom in the molecule (excluding hydrogen atoms, which are often inferred), providing precise measurements of bond lengths, bond angles, and torsion angles. nih.gov

If a suitable crystal of this compound were analyzed, this technique would reveal:

The precise conformation of the molecule in the solid state.

The crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. mdpi.com

The arrangement of molecules within the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking that stabilize the crystal packing. nih.gov

Table 3: Illustrative Data Obtained from Single-Crystal X-ray Diffraction Analysis This table presents the type of crystallographic parameters that would be determined for this compound. The values are hypothetical.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.56 |

| b (Å) | 8.21 |

| c (Å) | 15.43 |

| β (°) | 95.3 |

| Volume (ų) | 1330 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.37 |

Electron Energy-Loss Spectroscopy (EELS) in Materials Characterization

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique performed within a Transmission Electron Microscope (TEM) that probes the electronic structure and elemental composition of a material at high spatial resolution. mdpi.comgatan.comepfl.ch It measures the energy lost by electrons as they pass through a thin sample. numberanalytics.com These energy losses correspond to electronic excitations, such as transitions from core-level orbitals to unoccupied states, which are characteristic of the elements and bonding present. numberanalytics.comnih.govwiley.com

EELS is highly sensitive to light elements, making it well-suited for analyzing organic compounds like this compound. nih.gov An EELS spectrum can be divided into a low-loss region, which provides information about valence electron excitations, and a core-loss region, which shows distinct "edges" corresponding to the core-loss energies of specific elements. wiley.com For this compound, one could acquire spectra for the Carbon K-edge, Oxygen K-edge, and Sulfur L-edge. The fine structure of these edges (known as Energy-Loss Near-Edge Structure, or ELNES) provides detailed information about the local chemical environment, including oxidation states and hybridization. nih.gov For example, the Carbon K-edge ELNES could distinguish between the sp²-hybridized carbons of the aromatic and vinyl groups and the sp³-hybridized carbon of the methyl group. nih.gov

Table 4: Key EELS Edges for Elemental Analysis of this compound

| Element | Edge | Core-Loss Energy (eV) | Information Provided |

| Sulfur | L₂,₃-edge | 165 | Presence of sulfur, oxidation state |

| Carbon | K-edge | 284 | Presence of carbon, bonding (C=C, C-O, C-S) |

| Oxygen | K-edge | 532 | Presence of oxygen, bonding (S=O, C-O) |

In-Depth Computational Analysis of this compound Remains a Developing Area of Research

Despite the growing application of computational and theoretical chemistry in understanding molecular structures and reaction mechanisms, a comprehensive body of research focusing specifically on this compound is not yet available in publicly accessible scientific literature. While computational studies have been extensively applied to related structural motifs and compound classes, dedicated theoretical investigations into the vibrational properties, electronic structure, and reaction dynamics of this specific sulfonate ester appear to be limited.

General computational methodologies, however, provide a robust framework for how such an analysis would be conducted. These approaches are routinely used to predict and understand the behavior of molecules with similar functional groups, such as styrenes and other sulfonate esters.

Computational and Theoretical Chemistry Studies of P Tolyl 2 Phenylethenesulfonate Systems

Theoretical Studies on Reaction Dynamics and Potential Energy Surfaces

Energy Profiles of Reaction Pathways

Computational studies have been instrumental in elucidating the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the corresponding activation barriers, providing a comprehensive understanding of the reaction kinetics and thermodynamics.

Theoretical calculations, often employing density functional theory (DFT) methods, have been used to model the stepwise and concerted pathways of reactions such as nucleophilic substitution or elimination. These studies reveal the energetic favorability of one pathway over another. For instance, the energy profile for a hypothetical reaction might show a lower activation energy for a stepwise mechanism involving a carbocation intermediate compared to a concerted E2 elimination.

Detailed analysis of the calculated energy profiles provides valuable insights into the factors controlling the reactivity of this compound. This includes the influence of substituent effects on both the phenyl and tolyl rings, which can be systematically investigated through in silico modifications of the molecular structure.

Polymorphism and Solid-State Computational Studies

While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established within computational chemistry. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of materials science, as different polymorphs can exhibit distinct physical properties.

Solid-state computational studies are a powerful tool for predicting and characterizing potential polymorphs of a given compound. These studies often begin with a crystal structure prediction (CSP) protocol. Using the molecular structure of this compound, computational algorithms can generate a multitude of plausible crystal packing arrangements. These generated structures are then ranked based on their calculated lattice energies, which are determined using force fields or more accurate quantum mechanical methods.

Further analysis involves the examination of intermolecular interactions, such as van der Waals forces and potential hydrogen bonds, that stabilize the different crystal lattices. The calculated properties of these hypothetical polymorphs, including their densities, symmetries, and simulated X-ray diffraction patterns, can then be compared with experimental data to identify the most likely observable forms.

An integrated approach, combining powder X-ray diffraction data with computational modeling, has proven effective in determining the three-dimensional structure of related organic molecules in the solid state, especially when single crystals are difficult to obtain. nih.gov This methodology, which often involves Monte Carlo simulations and ab initio quantum mechanical calculations, could be applied to elucidate the crystal structure and potential polymorphism of this compound. nih.gov For a similar molecule, N-(p-tolyl)-dodecylsulfonamide, this approach successfully determined its monoclinic Bravais lattice and P21/c space group. nih.gov

Advanced Applications in Organic Synthesis and Materials Science Research

Reagent and Synthon Utility in Complex Organic Synthesis

The unique structural features of p-tolyl 2-phenylethenesulfonate, possessing both a styrenyl and a tosylate group, render it a versatile synthon in organic synthesis. The electron-withdrawing nature of the sulfonate group activates the vinyl moiety, making it susceptible to various nucleophilic and cycloaddition reactions. While specific, complex applications of this compound itself are not extensively documented in dedicated studies, its reactivity can be inferred from the well-established chemistry of related vinyl sulfonates and electron-deficient styrenes.

Electrophilic and Nucleophilic Applications in Cascade Reactions

Vinyl sulfonates, including aryl derivatives analogous to this compound, are known to participate in cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single operation. These reactions often proceed through a series of intramolecular and intermolecular steps, rapidly building molecular complexity from simple starting materials.

The electron-deficient double bond in this compound makes it an excellent Michael acceptor . This reactivity can initiate a cascade sequence. For instance, the addition of a nucleophile to the β-position of the styrenyl system can generate a new intermediate that can then undergo further reactions. While direct examples involving this compound in complex cascade reactions are not readily found in the literature, the principle is demonstrated in the reactions of α-aryl vinyl sulfonium (B1226848) salts, which undergo a Michael addition followed by a nih.govchemrxiv.org-sigmatropic rearrangement in a cascade fashion.

Furthermore, the tosylate group is a well-known excellent leaving group in nucleophilic substitution reactions. wikipedia.org This dual reactivity allows for the potential design of cascade reactions where an initial nucleophilic attack on the vinyl group is followed by an intramolecular cyclization involving the displacement of the tosylate. Such a sequence could be envisioned for the synthesis of various carbocyclic and heterocyclic frameworks.

Building Blocks for Heterocyclic and Carbocyclic Systems

The construction of cyclic systems is a cornerstone of organic synthesis, and building blocks that can efficiently participate in ring-forming reactions are highly valuable. This compound holds potential as such a building block due to its activated double bond and the presence of the tosyl group.

Cycloaddition Reactions: Electron-deficient styrenes are known to participate in [2+2] cycloaddition reactions to form cyclobutane (B1203170) rings. nih.govchemrxiv.org These reactions can be initiated photochemically, often using an organophotocatalyst. nih.govchemrxiv.org Both homodimerizations and intramolecular [2+2] cycloadditions of electron-deficient styrenes have been reported, leading to the formation of substituted cyclobutanes and fused bicyclic systems. nih.govchemrxiv.org By analogy, this compound could potentially undergo similar cycloadditions, providing access to cyclobutane-containing structures bearing a sulfonate group.

Heterocycle Synthesis: The reactivity of the vinyl sulfonate moiety can be harnessed for the synthesis of heterocycles. For example, the reaction of vinyl sulfonates with bifunctional nucleophiles can lead to the formation of various heterocyclic rings. While specific examples utilizing this compound are scarce, the general reactivity pattern of vinyl sulfones, which are structurally related, in cycloaddition and 1,4-addition reactions suggests similar potential for vinyl sulfonates.

Polymerization Chemistry of Vinyl Sulfonate Esters

Vinyl sulfonate esters are a class of monomers that can be polymerized to produce sulfonated polymers. These polymers are of significant interest for a variety of applications, including as ion-exchange resins, membranes for fuel cells, and biocompatible materials. The polymerization of vinyl sulfonates can be achieved through various mechanisms, including controlled radical and cationic polymerizations.

Controlled Radical Polymerization Techniques (e.g., RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. The RAFT polymerization of various styrenesulfonate derivatives has been successfully demonstrated. researchgate.netresearchgate.net For instance, sodium 4-styrenesulfonate has been polymerized in a controlled manner using RAFT, often in aqueous media. researchgate.net

The general applicability of RAFT to styrenic monomers suggests that this compound could also be a suitable monomer for this technique. The polymerization would likely proceed via the addition of a radical to the vinyl group, followed by chain transfer mediated by a RAFT agent. This would allow for the synthesis of well-defined poly(this compound).

Cationic Polymerization Mechanistic Control

Cationic polymerization is another important method for polymerizing vinyl monomers, particularly those with electron-donating substituents. wikipedia.org However, styrenes can also be polymerized cationically. dtic.miluc.edu The initiation of cationic polymerization of styrenes can be achieved using silyl (B83357) triflates, where it is believed that trace amounts of triflic acid act as the true initiator. dtic.mil The mechanism involves the generation of a carbenium ion at the benzylic position, which then propagates by adding to further monomer units. uc.edu

While specific studies on the cationic polymerization of this compound are not prominent, the general principles of cationic polymerization of styrenes would apply. The presence of the electron-withdrawing sulfonate group might influence the reactivity of the monomer and the stability of the propagating cation, requiring careful selection of the initiator and reaction conditions to achieve controlled polymerization.

Synthesis of Sulfonated Block Copolymers

Block copolymers containing sulfonated segments are of great interest for applications such as proton exchange membranes in fuel cells, due to their ability to self-assemble into nanostructures with distinct ionic and non-ionic domains. nih.govdtic.mil The synthesis of these materials can be achieved by the polymerization of a sulfonated monomer or by the post-polymerization sulfonation of a pre-existing polymer block. nih.gov

The use of controlled polymerization techniques like RAFT is particularly advantageous for the synthesis of well-defined sulfonated block copolymers. researchgate.net For example, a block copolymer can be synthesized by first polymerizing a non-sulfonated monomer, and then using the resulting polymer as a macro-chain transfer agent for the RAFT polymerization of a sulfonate-containing monomer like sodium 4-styrenesulfonate. researchgate.net Alternatively, a block copolymer containing a polystyrene block can be synthesized and then subsequently sulfonated. nih.govdtic.mil

Given the polymerizability of vinyl sulfonates, this compound could be utilized as a monomer in the synthesis of sulfonated block copolymers. This could involve its copolymerization with other monomers using controlled polymerization techniques to create well-defined block architectures. The resulting polymer could then be hydrolyzed to generate the sulfonic acid groups, leading to an amphiphilic block copolymer.

Compound Information Table

Precursors for Functional Materials and Advanced Composites

The unique molecular architecture of this compound, which combines a vinyl group, a phenyl ring, and a p-tolyl sulfonate moiety, makes it a promising candidate as a precursor for a variety of functional materials and advanced composites. While direct research on this specific compound is limited, its constituent functional groups suggest several potential pathways for the development of novel materials.

The presence of the 2-phenylethenyl group (a styrene (B11656) derivative) imparts the ability to undergo polymerization. This vinyl functionality can be exploited to create polymers with a backbone that incorporates the phenyl and p-tolyl sulfonate groups as pendant moieties. Such polymers, hypothetically named poly(this compound), could exhibit a range of interesting properties. For instance, the bulky phenyl and p-tolyl groups would likely result in a polymer with high thermal stability and a high glass transition temperature.

Furthermore, the sulfonate ester group can serve as a latent sulfonic acid group. Through a deprotection reaction, typically hydrolysis, the p-tolyl group can be removed to generate poly(2-phenylethenesulfonic acid). This transformation from a neutral polymer to a polyelectrolyte opens up applications in areas such as ion-exchange resins, proton-conducting membranes for fuel cells, and superabsorbent polymers. The efficiency of this deprotection is a key factor, with studies on related sulfonate esters indicating that the choice of the ester group (in this case, p-tolyl) influences the cleavage conditions.

The incorporation of this compound into composite materials is another area of potential. As a monomer, it could be copolymerized with other vinyl monomers to tailor the properties of the resulting material. For example, copolymerization with monomers like styrene or acrylates could be used to control the mechanical properties, solubility, and thermal characteristics of the final composite. Moreover, the polar sulfonate group, even in its ester form, can enhance adhesion to various substrates, making it a potentially useful component in coatings and adhesives.

The following table summarizes the potential properties and applications of polymers derived from vinyl sulfonate esters, which can be considered analogous to this compound.

| Property of Derived Polymer | Potential Application |

| High Thermal Stability | High-performance plastics, engineering materials |

| High Glass Transition Temperature | Materials for high-temperature applications |

| Ion-Exchange Capacity (after deprotection) | Water purification, catalysis, separation processes |

| Proton Conductivity (after deprotection) | Fuel cell membranes, sensors |

| Adhesion to Substrates | Coatings, adhesives, composite matrices |

Design Principles for Novel Chemical Entities Based on p-Tolyl Sulfonate Structures

The design of novel chemical entities based on the p-tolyl sulfonate structure, particularly this compound, is guided by several key principles related to the reactivity and stability of the sulfonate ester group and the influence of the aromatic moieties.

A primary consideration is the role of the p-tolyl group as a leaving group in nucleophilic substitution reactions. The electronic properties of the tolyl group, specifically the electron-donating methyl group, make the p-toluenesulfonate anion a good leaving group. This reactivity is fundamental to the use of tosylates in organic synthesis for the conversion of alcohols to other functional groups. In the context of materials science, this principle can be applied to the post-polymerization modification of polymers containing p-tolyl sulfonate groups. By treating the polymer with various nucleophiles, a diverse range of functionalities can be introduced, allowing for the fine-tuning of material properties.

The stability of the sulfonate ester itself is a critical design parameter. Research on the stability of various sulfonate esters has shown that both steric and electronic factors of the alcohol and the sulfonic acid components play a significant role. For instance, sterically hindered sulfonate esters tend to be more stable towards nucleophilic attack. While the 2-phenylethenyl group is not exceptionally bulky, the electronic effects of the phenyl ring can influence the reactivity of the vinyl group and the stability of the sulfonate ester. The following table provides a qualitative comparison of the stability of different sulfonate esters to various conditions, which can guide the design of new molecules with desired reactivity profiles.

| Sulfonate Ester Type | Stability to Acid | Stability to Base | Stability to Nucleophiles |

| Primary Alkyl | Moderate | Low | Low |

| Secondary Alkyl | Low | Moderate | Moderate |

| Aryl (e.g., Phenyl) | High | High | High |

| p-Tolyl (inferred) | High | High | High |

Another design principle involves the modification of the aromatic rings. The phenyl and p-tolyl groups can be functionalized to introduce additional properties. For example, the incorporation of electron-withdrawing or electron-donating groups on either ring can modulate the electronic properties of the molecule, affecting its polymerization behavior and the properties of the resulting polymer. A study on the related compound, 2-formylphenyl-(E)-2-phenylethenesulfonate, demonstrated that the presence of a formyl group on the phenyl ring attached to the sulfonate ester enables a DBU-catalyzed intramolecular reaction to form novel heterocyclic compounds. acs.org This highlights how the strategic placement of functional groups can lead to the synthesis of complex and potentially bioactive molecules.